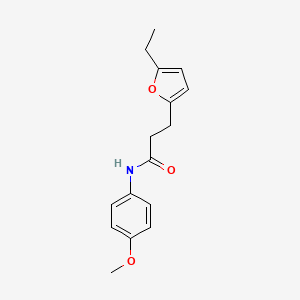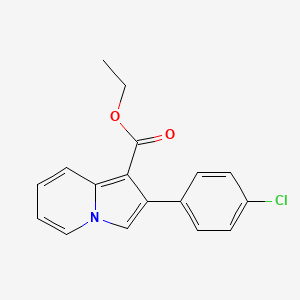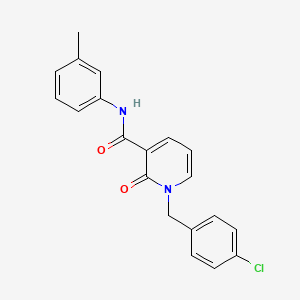![molecular formula C10H15F3N2O2 B2408872 3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one CAS No. 2034202-45-2](/img/structure/B2408872.png)
3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one, also known as TFB-TBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TFB-TBO is a bifunctional molecule that contains a pyrrolidine ring and a carbonyl group, which makes it a versatile compound for use in chemical and biological research.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound 3-(1-hydroxyimino-2,2,2-trifluoroethyl)-1-methylpyrrolidin-2-one, obtained by condensation of 1-methyl-3-trifluoroacetyl-pyrrolidin-2-one and hydroxylamine, was analyzed for its structure, showing that the pyrrolidine and oxime groups are approximately perpendicular to each other (Tinant, Declercq, & Bouillon, 1995).
Catalysis and Organic Reactions
- Chiral bis-amine-bis-pyridine Mn complexes, including those with 2,2ʹ-bipyrrolidine derived chiral ligands bearing trifluoroethoxy and methyl substituents, have been shown to efficiently catalyze the enantioselective hydroxylation of organic substrates at benzylic CH2 positions with H2O2, enhancing yield and enantiomeric purity of the alcohol products (Ottenbacher, Talsi, & Bryliakov, 2020).
Material Science Applications
- The synthesis and characterization of novel ionic monomers and their subsequent polymerization into "polymeric ionic liquids" (PILs) have been explored. These monomers, including 1-butyl-1-methylpyrrolidinium variants with highly delocalized anions, demonstrate significant enhancements in ionic conductivity, showcasing potential applications in material sciences (Shaplov et al., 2011).
Environmental Chemistry
- Ionic liquids containing the tris(pentafluoroethyl)trifluorophosphate anion have been utilized as highly selective and ultra hydrophobic solvents for the extraction of polycyclic aromatic hydrocarbons, indicating their potential in environmental sampling and analysis (Yao, Pitner, & Anderson, 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to targetAcetylcholinesterase , a key enzyme involved in nerve signal transmission.
Mode of Action
The trifluoromethyl group in similar compounds has been shown to have a strong directing effect through its inductive effect in gold-catalyzed addition to alkynes .
Pharmacokinetics
The trifluoromethyl group in similar compounds has been shown to influence the pharmacokinetic properties, including bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target .
properties
IUPAC Name |
3-(3-hydroxypyrrolidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O2/c11-10(12,13)6-15-4-2-8(9(15)17)14-3-1-7(16)5-14/h7-8,16H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZRJYQEXIILOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CCN(C2=O)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2408789.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2408793.png)
![Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH](/img/structure/B2408795.png)
![7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide](/img/structure/B2408796.png)
![2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2408797.png)
![2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408805.png)




![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2408810.png)
![2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride](/img/structure/B2408811.png)
